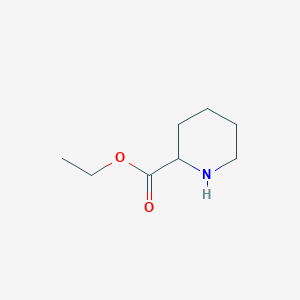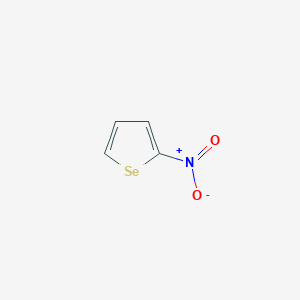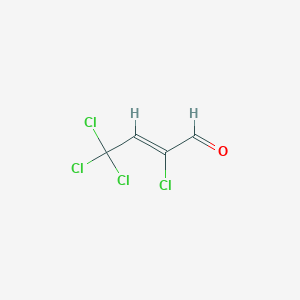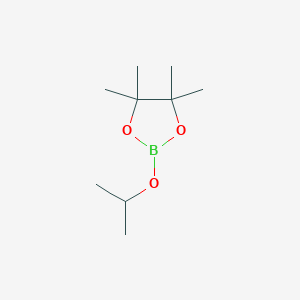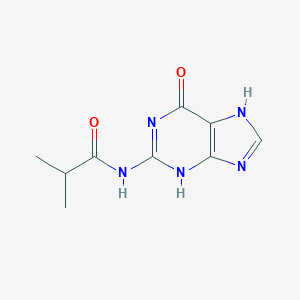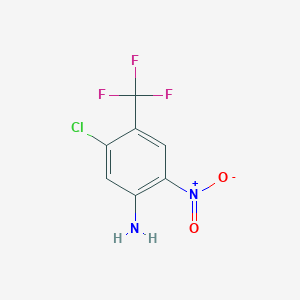
5-Chloro-2-nitro-4-(trifluoromethyl)aniline
Overview
Description
5-Chloro-2-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4ClF3N2O2. It is a member of the aromatic amine family and is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to the benzene ring. This compound is typically found as a colorless to pale yellow crystalline solid and is soluble in common organic solvents such as methanol, acetone, and dimethylformamide .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is the respiratory system . This compound is considered hazardous and can cause irritation to the respiratory system when inhaled .
Mode of Action
It is known that the compound can cause irritation to the respiratory system, suggesting that it may interact with cells or receptors in the respiratory tract .
Pharmacokinetics
It is known that the compound is harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline can be achieved through a multi-step process. One common method involves the following steps :
Nitration: Starting with 3-nitro-2-trifluoromethylphenol, it undergoes nitration to form 3-nitro-2-trifluoromethylphenylamine.
Chlorination: The intermediate is then subjected to chlorination using chlorine gas in the presence of sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or dimethyl sulfoxide (DMSO), and base such as sodium hydroxide.
Major Products Formed
Reduction: 5-Chloro-2-amino-4-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-nitro-4-(trifluoromethyl)aniline has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of organic pigments, fluorescent brighteners, and dyes.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the chloro group.
4-(Trifluoromethyl)aniline: Lacks both the nitro and chloro groups.
3-Chloro-6-nitro-4-(trifluoromethyl)aniline: Similar structure with different positioning of the chloro and nitro groups.
Uniqueness
5-Chloro-2-nitro-4-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The combination of chloro, nitro, and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMCWLIPRMIPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378729 | |
| Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35375-74-7 | |
| Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








